Lanreotide is a long-acting somatostatin analog, a synthetically produced molecule that mimics the effects of the naturally occurring hormone somatostatin. Somatostatin plays a vital role in regulating various bodily functions, including hormone release and cell growth. Lanreotide's primary research application focuses on treating neuroendocrine tumors (NETs), a group of slow-growing tumors arising from hormone-producing cells throughout the body [].
Lanreotide exerts its anti-tumor effects in NETs through several mechanisms:
Extensive research supports the use of lanreotide in treating NETs. The CLARINET (Control of Living with Advanced Radiotherapy in Ioperable Neuroendocrine Entumors) trial, a large-scale, randomized controlled study, demonstrated that lanreotide significantly prolonged progression-free survival (PFS) in patients with advanced GEP-NETs (gastroenteropancreatic NETs) compared to placebo []. Based on this and other studies, lanreotide is now considered the first-line treatment for patients with advanced, inoperable GEP-NETs [].
Research on lanreotide in NETs continues to explore various aspects, including:
Health Hazard